molecular formula C23H17ClN2O4 B2493710 3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887872-02-8

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2493710
CAS RN: 887872-02-8
M. Wt: 420.85
InChI Key: HWEIGZKNRFPGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a method described for a similar compound involves the one-pot synthesis of benzofuran derivatives via the Pummerer reaction, followed by desulfurization and acylation steps to introduce various functional groups (Choi et al., 2003). This method showcases the complexity and the synthetic versatility of benzofuran compounds.

Molecular Structure Analysis

Structural analysis of benzofuran derivatives reveals their ability to crystallize in specific systems, with their molecular geometry closely studied through X-ray diffraction and computational methods like DFT calculations. For a compound with a similar framework, X-ray diffraction indicated a triclinic system, which was supported by theoretical DFT calculations, highlighting the geometric and electronic properties essential for understanding the molecule's behavior and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, indicative of their reactive nature and potential for further chemical modifications. For example, reactions involving cyclocondensation, highlighting their potential for creating diverse molecular architectures with potential biological activities (Idrees et al., 2019).

properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-17-12-10-16(11-13-17)25-23(28)21-20(18-4-2-3-5-19(18)30-21)26-22(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEIGZKNRFPGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

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